molecular formula C24H28N4O4 B2884868 N-(2-methoxy-5-methylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251690-12-6

N-(2-methoxy-5-methylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No.: B2884868
CAS No.: 1251690-12-6
M. Wt: 436.512
InChI Key: MATONUURCQKUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-methylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of compounds including derivatives of N-(2-methoxy-5-methylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide have been synthesized and evaluated for their pharmacological activities. For instance, in the synthesis and pharmacological evaluation of new analgesics, compounds displaying optimal analgesic potency and short duration of action were identified, with some being significantly more potent than morphine and fentanyl, highlighting their potential for clinical evaluation and use in outpatient surgical procedures for rapid recovery (Lalinde et al., 1990).

Computational and Pharmacological Evaluation for Toxicity and Tumor Inhibition

Computational and pharmacological potential evaluations of similar derivatives have shown binding and moderate inhibitory effects in assays for toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. These findings indicate the compound's relevance in developing new therapeutic agents with antioxidant, analgesic, and anti-inflammatory properties (Faheem, 2018).

Antibacterial and Enzyme Inhibitory Activities

Further research into N-substituted derivatives of related compounds has revealed moderate to high antibacterial activity against both Gram-negative and Gram-positive bacteria. These studies underline the potential use of such compounds in addressing bacterial infections and exploring new antibacterial agents (Khalid et al., 2016; Iqbal et al., 2017).

Anticancer Properties

The synthesis and characterization of derivatives for cytotoxicity on various cancer cell lines, including PANC-1, HepG2, and MCF7, have shown promising results. Specific compounds exhibited high cytotoxicity, suggesting potential utility as chemotherapeutic agents (Vinayak et al., 2014).

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-16-4-9-21(31-3)20(14-16)25-22(29)15-28-12-10-18(11-13-28)24-26-23(27-32-24)17-5-7-19(30-2)8-6-17/h4-9,14,18H,10-13,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATONUURCQKUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.